molecular formula C18H16N2O4S B2937097 2-({3-[(2-Methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid CAS No. 771499-51-5

2-({3-[(2-Methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid

Cat. No.: B2937097
CAS No.: 771499-51-5
M. Wt: 356.4
InChI Key: IAOHSOLPIVDWSR-UHFFFAOYSA-N
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Description

“2-({3-[(2-Methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid” is a complex organic compound with the CAS Number: 771499-51-5 . It has a molecular weight of 356.4 . The compound is stored at room temperature and appears as a powder . It is synthesized from anthranilic acid .


Synthesis Analysis

A green synthetic procedure was developed for the two-step synthesis of a similar compound, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, from anthranilic acid . The first step includes a synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one which was performed in choline chloride:urea DES . In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a quinazolinone core and a methoxyphenyl group attached. The exact structure can be determined using various spectroscopic methods .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 356.4 . It is stored at room temperature and appears as a powder . More specific physical and chemical properties such as solubility, melting point, and spectral data would require further experimental determination.

Future Directions

The future directions for this compound could involve further exploration of its biological activity, given the known activities of quinazolinones . Additionally, the development of more efficient and environmentally friendly synthetic routes could be a focus of future research .

Properties

IUPAC Name

2-[3-[(2-methoxyphenyl)methyl]-4-oxoquinazolin-2-yl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-24-15-9-5-2-6-12(15)10-20-17(23)13-7-3-4-8-14(13)19-18(20)25-11-16(21)22/h2-9H,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOHSOLPIVDWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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